REACTION_CXSMILES
|
Br[C:2]1[N:3]=[C:4]([CH3:10])[S:5][C:6]=1[O:7][CH2:8][CH3:9].C([Li])CCC.[Li]C1SC=C[N:21]=1.[S:22](Cl)(Cl)(=[O:24])=[O:23]>CCOCC.CCCCCC>[CH2:8]([O:7][C:6]1[S:5][C:4]([CH3:10])=[N:3][C:2]=1[S:22]([NH2:21])(=[O:24])=[O:23])[CH3:9]
|
Name
|
|
Quantity
|
11.1 g
|
Type
|
reactant
|
Smiles
|
BrC=1N=C(SC1OCC)C
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li]C=1SC=CN1
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
ice water
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Type
|
CUSTOM
|
Details
|
stirred 20 minutes at a temperature of -50° to -30°
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature below -45°
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature between -30° and -20°
|
Type
|
STIRRING
|
Details
|
After the suspension was stirred 15 minutes at -30°
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
to warm to -5°
|
Type
|
STIRRING
|
Details
|
stirred 3.5 hours
|
Duration
|
3.5 h
|
Type
|
EXTRACTION
|
Details
|
The two-phase suspension was extracted twice with ether
|
Type
|
WASH
|
Details
|
The combined organic solution was washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magneisum sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Type
|
DISSOLUTION
|
Details
|
The resulting oily solid was dissolved in 150 ml of tetrahydrofuran
|
Type
|
TEMPERATURE
|
Details
|
the solution was cooled to 0°
|
Type
|
ADDITION
|
Details
|
6.7 ml of ammonium hydroxide added dropwise
|
Type
|
TEMPERATURE
|
Details
|
to warm to ambient and
|
Type
|
STIRRING
|
Details
|
stirred 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the residual black oil partitioned between methylene chloride and water
|
Type
|
WASH
|
Details
|
The organic solution was washed with water
|
Type
|
STIRRING
|
Details
|
stirred 0.5 hour with magnesium sulfate and charcoal
|
Duration
|
0.5 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through Celite@
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=C(N=C(S1)C)S(=O)(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |